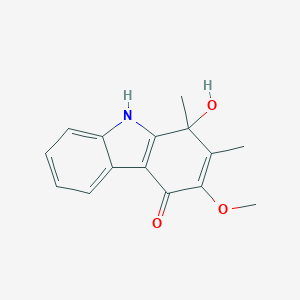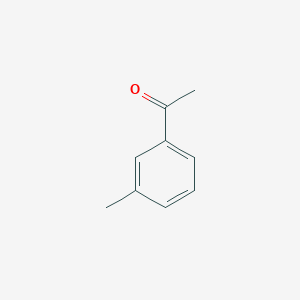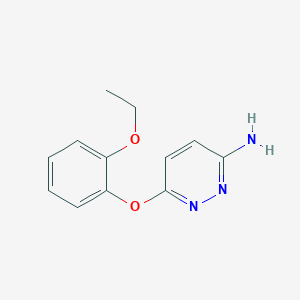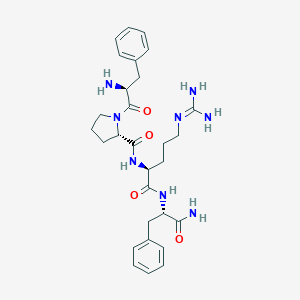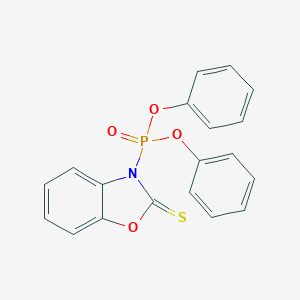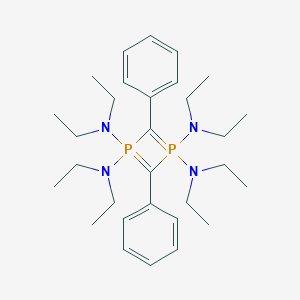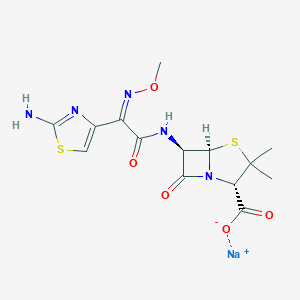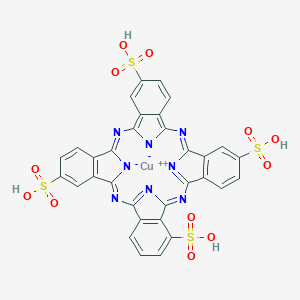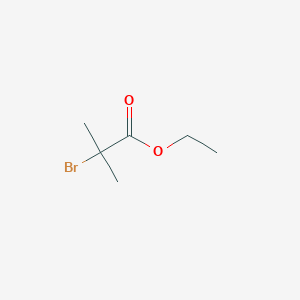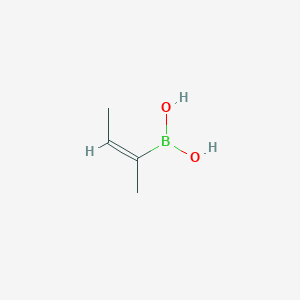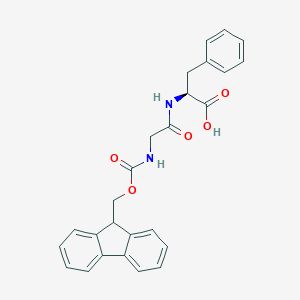
Fmoc-Gly-Phe-OH
概要
説明
Fmoc-Gly-Phe-OH is an amino acid derivative that has been used in a wide range of laboratory experiments and scientific research applications. It is an important component of peptide synthesis and is used in a variety of biochemical and physiological studies. This compound is an important tool for researchers and scientists in the field of biochemistry, pharmacology, and medicine.
科学的研究の応用
ハイドロゲル製剤
“Fmoc-Gly-Phe-OH”はハイドロゲルの製剤に使用されます . ハイドロゲルは、大量の水または他の生物学的流体をカプセル化できるネットワークによって形成される、非ニュートン流動挙動を持つ三次元材料です . “this compound”の一部であるFmoc-FFジペプチドは、そのシンプルさと生理学的条件でゲル化する能力のために、最も研究されているペプチドハイドロゲル化剤の1つです .
生物医学的用途
“this compound”は、生物医学的用途の可能性を秘めています . ペプチドベースのハイドロゲル(PHGs)は、薬物送達やイメージングのための診断ツールなど、生物学的、生物医学的、バイオテクノロジー的用途に適した生体適合性材料です . “this compound”を含むシリーズKのFmoc誘導体は、ゲル化する能力を保持し、これらの用途に適しています .
組織工学
“this compound”は組織工学に使用できます . “this compound”を含むFmoc-K3ハイドロゲルは、細胞の接着、生存、複製を完全にサポートするため、組織工学のための潜在的な材料です .
抗体薬物複合体(ADCs)合成
作用機序
Target of Action
Fmoc-Gly-Phe-OH is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The this compound linker connects the antibody to the cytotoxic drug, allowing the drug to specifically target and kill cancer cells .
Mode of Action
The mode of action of this compound involves its cleavage from the ADC. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This cleavage releases the cytotoxic drug in the target cells, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in ADCs. The cleavage of the this compound linker releases the cytotoxic drug, which can then interact with its target within the cell . This interaction disrupts normal cell functions, leading to cell death . The specific pathways affected will depend on the nature of the cytotoxic drug attached to the ADC .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in ADCs. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will depend on the characteristics of the antibody and the cytotoxic drug . The linker itself is designed to be stable in the bloodstream but to release the drug once inside the target cells .
Result of Action
The result of the action of this compound is the release of the cytotoxic drug in the target cells, leading to cell death . This targeted approach helps to reduce the impact on healthy cells, improving the efficacy of the treatment and reducing side effects .
Action Environment
The action of this compound is influenced by the environment within the target cells. The cleavage of the Fmoc group is a base-catalyzed reaction , so the presence of bases in the cellular environment will influence the rate of this reaction. Additionally, the stability of the ADC in the bloodstream and the ability of the antibody to bind to its target are critical factors in the effectiveness of the treatment .
Safety and Hazards
将来の方向性
The Phe-Phe motif, which includes Fmoc-Gly-Phe-OH, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels. These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
生化学分析
Biochemical Properties
Fmoc-Gly-Phe-OH is involved in several biochemical reactions, primarily due to its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, allowing for selective reactions at other functional groups. This compound interacts with various enzymes and proteins during peptide synthesis, including proteases and peptidases that cleave the Fmoc group . The interactions between this compound and these enzymes are crucial for the successful synthesis of peptides, as they ensure the correct sequence and structure of the final product .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function by promoting the self-assembly of peptides into nanostructures and hydrogels . These structures can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the self-assembled hydrogels formed by this compound can provide a scaffold for cell growth and differentiation, impacting cellular behavior and function . Additionally, the compound’s ability to form hydrogels makes it useful in drug delivery and tissue engineering applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions facilitate the self-assembly of the compound into nanostructures and hydrogels. The Fmoc group plays a critical role in these interactions by providing a hydrophobic moiety that drives the self-assembly process . Additionally, the removal of the Fmoc group by specific enzymes allows for further reactions and modifications of the peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as pH and temperature . Over time, the Fmoc group may be cleaved by enzymes or chemical reagents, leading to changes in the compound’s activity and function . Long-term studies have shown that this compound can maintain its ability to form hydrogels and support cell growth for extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can promote the formation of hydrogels and support tissue regeneration . At higher doses, this compound may exhibit toxic or adverse effects, such as inflammation or tissue damage . Studies have shown that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role in peptide synthesis. The compound interacts with enzymes such as proteases and peptidases that cleave the Fmoc group, allowing for further reactions and modifications . These interactions are crucial for the successful synthesis of peptides and the formation of functional biomaterials . Additionally, the compound’s metabolic pathways may involve interactions with cofactors and other biomolecules that facilitate its incorporation into larger peptide structures .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments and tissues, where it can exert its effects. The distribution of this compound is influenced by factors such as its hydrophobicity and the presence of specific binding sites on transport proteins . This localization is crucial for the compound’s ability to form hydrogels and support cellular functions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications . The compound is often directed to specific compartments or organelles through targeting signals or binding interactions with other biomolecules . This localization is essential for the compound’s activity and function, as it allows for the formation of nanostructures and hydrogels in specific cellular environments . Additionally, the removal of the Fmoc group can further influence the compound’s localization and interactions within the cell .
特性
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLNNQAFRFTFE-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



